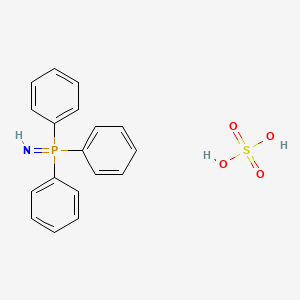

Triphenylphosphineimine sulfate

Description

Contextualization within Organophosphorus Chemistry and Imine Ligand Systems

Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus. catalysis.blog These compounds are classified based on the oxidation state and coordination number of the phosphorus atom. Triphenylphosphineimine sulfate (B86663) belongs to the family of pentavalent phosphorus(V) compounds, specifically the phosphine (B1218219) imides or iminophosphoranes, which feature a P=N double bond. wikipedia.org

The synthesis of phosphine imides is famously achieved through the Staudinger reaction, discovered by Hermann Staudinger. wikipedia.orgjk-sci.com This reaction involves the treatment of an organic azide (B81097) with a trivalent phosphine, such as triphenylphosphine (B44618). alfa-chemistry.com The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide. This is followed by the expulsion of dinitrogen gas (N₂) to form the iminophosphorane. wikipedia.orgalfa-chemistry.com The resulting triphenylphosphineimine can then be treated with sulfuric acid to form the more stable sulfate salt.

The significance of these compounds extends into coordination chemistry, where they function as imine ligand systems. Imines, characterized by a carbon-nitrogen double bond (C=N), are well-known ligands. researchgate.net In phosphine imides, the nitrogen atom of the P=N bond possesses a lone pair of electrons that can be donated to a metal center, allowing it to act as an N-donor ligand. wikipedia.orgresearchgate.net The deprotonated form, the phosphinoimidate anion (R₃P=N⁻), is a particularly effective ligand used to form transition metal complexes, some of which exhibit significant catalytic activity. wikipedia.org The coordination chemistry of imino-phosphine ligands is an active area of research, with studies exploring their different binding modes (e.g., η²-imine vs. κ¹-N-imine) and the reactivity of the resulting metal complexes. acs.orgacs.org

Research Imperatives and Knowledge Gaps Pertaining to Triphenylphosphineimine Sulfate

While the fundamental reactivity of phosphine imines is well-established, contemporary research continues to address several key challenges and explore new frontiers. A major imperative in reactions involving phosphine imines, such as the aza-Wittig reaction, is overcoming the stoichiometric formation of a phosphine oxide byproduct (e.g., triphenylphosphine oxide). wikipedia.org The removal of this byproduct can complicate product purification. Consequently, a significant research focus is the development of catalytic versions of these reactions, where the phosphine is regenerated in situ, thereby minimizing waste and improving atom economy. beilstein-journals.orgnih.gov

Another major research direction is the development of asymmetric catalysis. The synthesis of chiral phosphine ligands that can induce high enantioselectivity in reactions like the Staudinger–aza-Wittig reaction is a critical goal for producing enantiomerically pure nitrogen-containing compounds. nih.gov This involves designing novel ligand scaffolds and understanding the mechanisms that control stereoselectivity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

imino(triphenyl)-λ5-phosphane;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NP.H2O4S/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15,19H;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCFCCGIQUMKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Synthetic Strategies for Triphenylphosphine (B44618) (Precursor)

Triphenylphosphine (PPh3) is a cornerstone reagent in organic synthesis, and its preparation can be accomplished through various methods, tailored for either laboratory-scale or industrial production. wikipedia.orgbyjus.com

For laboratory preparations, the most common and effective method involves the use of organometallic reagents, particularly Grignard reagents. chemicalbook.com This approach utilizes the reaction of phosphorus trichloride (B1173362) (PCl3) with a phenyl Grignard reagent, such as phenylmagnesium bromide (C6H5MgBr). wikipedia.orgbyjus.com The Grignard reagent acts as a potent nucleophile, displacing the chloride ions from the phosphorus center.

This method is highly versatile and can be adapted to create a wide range of substituted triarylphosphines by starting with the appropriately substituted aryl magnesium halide. nih.govpatsnap.com The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) under controlled temperature conditions to manage its exothermic nature. nih.govpatsnap.com Phenyllithium can also be used as an alternative organometallic reagent. wikipedia.orgchemicalbook.com

| Method | Reactants | Product | Key Features |

| Grignard Reaction | Phosphorus trichloride, Phenylmagnesium bromide | Triphenylphosphine | Common laboratory-scale synthesis. byjus.comchemicalbook.com |

| Organolithium Reaction | Phosphorus trichloride, Phenyllithium | Triphenylphosphine | Alternative to Grignard for lab-scale preparation. wikipedia.orgyoutube.com |

This table summarizes common organometallic routes to Triphenylphosphine.

On an industrial scale, economic and practical considerations favor different synthetic routes. The primary industrial method for producing triphenylphosphine involves the reaction of phosphorus trichloride with chlorobenzene (B131634) and molten sodium. wikipedia.orgchemicalbook.com

PCl3 + 3C6H5Cl + 6Na → P(C6H5)3 + 6NaCl wikipedia.org

This high-temperature reaction provides an efficient, large-scale synthesis of triphenylphosphine. In Europe, the production volume is estimated to be between 3,000 and 5,000 tonnes per year, with the compound being produced and handled in closed systems. ospar.org

An alternative process has been developed that involves the reduction of triphenylphosphine dichloride (PPh3Cl2). This intermediate can be reacted with metals such as magnesium, aluminum, or iron in an inert solvent to yield triphenylphosphine. google.com This method is particularly relevant for recycling triphenylphosphine oxide (TPPO), a common byproduct of reactions like the Wittig synthesis. The TPPO is first converted to PPh3Cl2, which is then reduced back to PPh3. google.com

| Method | Reactants | Product | Scale |

| Sodium-based | Phosphorus trichloride, Chlorobenzene, Sodium | Triphenylphosphine | Industrial. wikipedia.orgchemicalbook.com |

| Metal Reduction | Triphenylphosphine dichloride, Mg, Al, or Fe | Triphenylphosphine | Industrial (often for recycling). google.com |

This table outlines key industrial preparation methods for Triphenylphosphine.

Formation Pathways for Triphenylphosphineimine

Triphenylphosphineimine, also known as imidotriphenylphosphorane, is the direct precursor to the target sulfate (B86663) compound. Its formation relies on the creation of a phosphorus-nitrogen double bond.

The most prominent and widely used method for synthesizing phosphine (B1218219) imines is the Staudinger reaction. nih.gov This reaction involves the treatment of a phosphine, in this case, triphenylphosphine, with an organic azide (B81097). The reaction is known for its high efficiency and tolerance of a wide variety of functional groups on the azide component.

R3P + R'N3 → R3P=NR' + N2

In this reaction, the phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide. nih.gov This initial step leads to the formation of a phosphazide (B1677712) intermediate, which is typically unstable. nih.gov Another approach involves the nucleophilic substitution of di-tert-butylchlorophosphine (B1329828) or diphenylchlorophosphine on imine anions to create α-phosphine enamines, which can tautomerize to α-phosphine imines upon metal complexation. researchgate.net

The mechanism of the Staudinger reaction is well-established. It proceeds in two main steps:

Nucleophilic Attack: The phosphine's lone pair of electrons performs a nucleophilic attack on the terminal nitrogen atom of the azide. This addition forms a linear phosphazide intermediate. nih.gov

Cyclization and Nitrogen Extrusion: The phosphazide intermediate undergoes intramolecular cyclization to form a four-membered ring structure (an oxazaphosphetane-like intermediate). This cyclic intermediate is unstable and readily collapses, releasing a molecule of dinitrogen gas (N2) to yield the stable iminophosphorane (phosphine imine). nih.gov

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate related phosphine-catalyzed reactions, confirming the stepwise nature of these transformations involving nucleophilic addition and subsequent rearrangement or elimination steps. rsc.org For instance, the reaction between an iminophosphorane and an isocyanide has been shown through DFT to proceed via a formal [2+1] cycloaddition, highlighting the reactivity of the P=N bond. acs.org

Derivatization to Triphenylphosphineimine Sulfate

Triphenylphosphineimine (Ph3P=NH) is a basic compound due to the lone pair of electrons on the nitrogen atom. The final step in the synthesis of triphenylphosphineimine sulfate is a straightforward acid-base reaction.

The iminophosphorane is treated with sulfuric acid (H2SO4). The basic nitrogen atom of the triphenylphosphineimine is protonated by the strong acid, forming a stable phosphonium (B103445) salt. nih.gov The resulting product is triphenylphosphineimine sulfate. nih.gov Depending on the stoichiometry, a hemisulfate salt can also be formed. sigmaaldrich.com

2 Ph3P=NH + H2SO4 → [Ph3P-NH2]2SO4 or Ph3P=NH + H2SO4 → [Ph3P-NH2]HSO4

The product is an ionic compound composed of the triphenylaminophosphonium cation ([Ph3PNH2]+) and the sulfate (SO4^2-) or bisulfate (HSO4-) anion. nih.gov

Acid-Base Salt Formation Principles

The reaction with sulfuric acid (H₂SO₄), a strong acid, leads to the protonation of the imine nitrogen, forming the triphenylphosphineiminium cation, [(C₆H₅)₃PNH₂]⁺. This cation then forms an ionic bond with the sulfate anion (SO₄²⁻) to yield triphenylphosphineimine sulfate. The stoichiometry of this salt formation is crucial; as sulfuric acid is a diprotic acid, it can donate two protons. Depending on the reaction conditions, the resulting salt could potentially be a sulfate or a bisulfate. The IUPAC name, imino(triphenyl)-λ⁵-phosphane;sulfuric acid, suggests a 1:1 adduct. soton.ac.uk

(C₆H₅)₃P=NH + H₂SO₄ → [(C₆H₅)₃PNH₂]⁺HSO₄⁻ or 2(C₆H₅)₃P=NH + H₂SO₄ → [((C₆H₅)₃PNH₂)₂]²⁺SO₄²⁻

The precise nature of the salt formed depends on the molar ratio of the reactants and the reaction conditions.

Optimization of Salt Precipitation and Isolation Techniques

The successful isolation of pure, crystalline triphenylphosphineimine sulfate hinges on the optimization of precipitation and purification methods. The choice of solvent is a critical factor. The precursor, triphenylphosphineimine, is typically prepared in an organic solvent. The subsequent addition of sulfuric acid, often dissolved in a suitable solvent, initiates the salt formation.

Precipitation:

The solubility of the resulting salt is generally lower in non-polar or moderately polar organic solvents compared to the precursor imine. This difference in solubility is exploited to induce precipitation. The selection of an appropriate solvent system is key to maximizing the yield and purity of the precipitated salt. Common techniques to induce precipitation include:

Cooling Crystallization: If the salt has sufficient solubility in the reaction solvent at an elevated temperature, cooling the solution can lead to supersaturation and subsequent crystallization.

Antisolvent Addition: The addition of a solvent in which the salt is insoluble (an "antisolvent") to the reaction mixture can trigger precipitation.

Isolation and Purification:

Once precipitation is complete, the solid salt is isolated from the mother liquor, which contains unreacted starting materials and soluble impurities.

Filtration: The solid product is typically collected by vacuum filtration.

Washing: The filter cake is washed with a suitable solvent to remove residual impurities. The wash solvent should be one in which the product has minimal solubility to prevent product loss.

Recrystallization: For further purification, recrystallization is a powerful technique. mdpi.comnih.gov This involves dissolving the crude salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, leading to the formation of purer crystals, while impurities remain in the solution. The choice of recrystallization solvent is critical and often determined empirically. A good solvent will dissolve the compound at high temperatures but not at low temperatures. mdpi.com For iminophosphorane derivatives, mixtures of solvents like ethanol/DMF have been used for recrystallization.

Chromatography: In some cases, column chromatography can be employed for the purification of related phosphonium salts, although this is less common for bulk salt isolation.

The optimization of these parameters—solvent choice, temperature, cooling rate, and washing protocol—is essential to obtain triphenylphosphineimine sulfate in high yield and purity.

Coordination Chemistry and Ligand Design Principles

Principles of Phosphorus-Nitrogen Ligand Coordination

Phosphorus-based ligands are among the most important in catalysis due to their unique ability to stabilize metals in various oxidation states and geometries. psu.edu The triphenylphosphineimine cation, [(C₆H₅)₃PNH]⁺, belongs to the broad class of phosphorus-nitrogen ligands. Its coordination behavior is governed by a combination of electronic and steric factors inherent to its structure.

The properties of phosphine-type ligands are primarily defined by their electronic and steric profiles, which can be systematically adjusted by modifying the substituents on the phosphorus atom. wikipedia.org

Electronic Effects: The electronic effect describes the electron-donating or -withdrawing nature of the ligand. manchester.ac.uk The phosphorus atom in phosphine (B1218219) ligands donates its lone pair of electrons to form a coordinate covalent bond with a metal center. libretexts.orgchadsprep.com The electron-donating ability is influenced by the nature of the groups attached to the phosphorus. libretexts.org For instance, alkylphosphines are generally better electron donors than arylphosphines because the sp³-hybridized carbon in alkyl groups is less electronegative than the sp²-hybridized carbon in aryl groups. libretexts.org The electronic properties of phosphine ligands can be quantified by observing the CO stretching frequencies in metal carbonyl complexes, such as [Ni(CO)₃L], where a more strongly donating ligand results in a lower stretching frequency. psu.edu

Steric Effects: The steric effect relates to the physical size and bulk of the ligand, which controls the accessibility of the metal center. manchester.ac.uk A widely used parameter to quantify this is the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard M-P bond distance. libretexts.orgwikipedia.org A larger cone angle signifies greater steric hindrance around the metal, which can limit the number of ligands that can coordinate and influence the reaction pathways in catalysis. libretexts.orgnih.gov For example, the increasing bulk from PPh₃ to more hindered ligands like PCy₃ (tricyclohexylphosphine) can dramatically alter catalytic activity. nih.gov It is crucial to recognize that electronic and steric effects are often interrelated; changes in substituent bulk can alter bond angles, which in turn affects the electronic character of the phosphorus lone pair. manchester.ac.uk

Table 1: Electronic and Steric Parameters for Representative Phosphine Ligands

This table provides a comparison of the electronic properties (measured by CO stretching frequency in [Rh(L)₂(CO)Cl]) and steric properties (Tolman Cone Angle) for several common phosphine ligands. Lower ν(CO) values indicate stronger electron donation, while larger cone angles indicate greater steric bulk.

| Ligand | Formula | ν(CO) (cm⁻¹) | Cone Angle (θ)° |

| Trimethylphosphine | P(CH₃)₃ | 2064.1 | 118 |

| Triethylphosphine | P(C₂H₅)₃ | 2061.7 | 132 |

| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 2056.4 | 170 |

| Triphenylphosphine (B44618) | P(C₆H₅)₃ | 2068.9 | 145 |

| Tri(o-tolyl)phosphine | P(o-CH₃C₆H₄)₃ | 2060.5 | 194 |

Data sourced from studies on ligand effects in organometallic chemistry.

Triphenylphosphineimine sulfate (B86663) is a salt composed of the iminotriphenylphosphorane cation and a sulfate anion. nih.gov The term "hemisulfate" typically implies a 2:1 stoichiometric ratio between the cation and the sulfate dianion. In the context of coordination chemistry, the counterion, while not directly bonded to the metal in the primary coordination sphere, can exert significant influence. ncert.nic.inwikipedia.org

Furthermore, a counterion that is also a potential ligand, like sulfate, can lead to ionization isomerism. wikipedia.org For example, a complex might exist where the sulfate is a non-coordinating counterion, but an isomer could have the sulfate ion displacing another ligand to enter the primary coordination sphere. wikipedia.org The choice between these forms can be influenced by the solvent and reaction conditions.

The Role of the Sulfate Anion in Coordination Compounds

While often serving as a simple counterion to balance the charge of a cationic complex, the sulfate anion (SO₄²⁻) is also capable of acting as a ligand, directly coordinating to a metal center in various ways. wikipedia.org Its behavior—whether it remains as a free ion or participates in bonding—has a significant impact on the properties of the coordination compound.

The sulfate ion can bind to metal centers through one or more of its four oxygen atoms, leading to several distinct coordination modes. wikipedia.org

Monodentate: The sulfate ligand binds to the metal center through only one of its oxygen atoms. This is a common mode, observed in complexes like [Co(tren)(NH₃)(SO₄)]⁺. wikipedia.org

Bidentate Chelate: The sulfate binds to a single metal center through two of its oxygen atoms, forming a stable chelate ring. This mode increases the thermodynamic stability of the complex due to the chelate effect. wikipedia.orgsolubilityofthings.comlibretexts.org An example is seen in certain cobalt-tetraamine complexes. wikipedia.org

Bridging: The sulfate ligand links two or more metal centers. This can occur in various fashions, such as a simple bridge between two metals or more complex arrangements (e.g., μ₃ or μ₄) where it connects three or four centers, respectively, leading to the formation of coordination polymers. researchgate.net

Tridentate: Although less common, this mode involves the sulfate ion binding through three oxygen atoms.

Table 2: Bonding Modes of the Sulfate Ligand

This interactive table summarizes the primary ways the sulfate anion can coordinate to metal centers in a complex.

| Bonding Mode | Description | Number of Metal Centers Bound | Example Type |

| Monodentate | Binds through one oxygen atom. | 1 | [M(L)₅(OSO₃)] |

| Bidentate (Chelating) | Binds through two oxygen atoms to the same metal. | 1 | [M(L)₄(O₂SO₂)] |

| Bidentate (Bridging) | Binds through two separate oxygen atoms to two different metals. | 2 | [M(L)₅-OSO₂O-M(L)₅] |

| Tridentate/Polydentate (Bridging) | Binds through three or four oxygen atoms to multiple metal centers. | >2 | Coordination Polymers |

The stability of a coordination complex can be significantly influenced by the nature of its counterions. solubilityofthings.com Anions like sulfate can compete with the primary ligands for coordination sites on the metal ion, particularly at specific pH levels, potentially altering the stability constants of the target complex. solubilityofthings.com

When sulfate acts as a bidentate chelating ligand, it enhances the stability of the complex through the chelate effect. libretexts.org This thermodynamic stabilization arises from a favorable entropy change, as one bidentate sulfate ligand displaces two monodentate ligands (like water), increasing the total number of independent particles in the system. libretexts.orglibretexts.org Conversely, when sulfate is a non-coordinating counterion, its interactions are weaker, primarily involving electrostatic forces and hydrogen bonding, which can still influence the solubility and crystal packing of the complex. nih.gov The presence of sulfate in solution can also affect reactivity by participating in equilibrium with coordinated ligands.

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. The sulfate ligand is often subject to such dynamics. A dominant reaction for sulfato complexes is solvolysis, where the sulfate ligand is displaced by solvent molecules, especially in polar solvents like water. wikipedia.org For example, copper(II) sulfate crystals feature sulfate ions bonded directly to the copper, but upon dissolution in water, the sulfate is displaced by water molecules to form the aqua complex [Cu(H₂O)₆]²⁺. wikipedia.org

The propensity for sulfate to be exchanged depends on the relative binding affinities of the incoming and outgoing ligands. Anion exchange studies have established affinity series for various ions. For one macroporous resin, the affinity was found to increase in the order OH⁻ < HCO₃⁻ < Cl⁻ < NO₃⁻ < SO₄²⁻, indicating that sulfate binds quite strongly compared to many common anions. nih.gov However, the chelate effect provides a powerful thermodynamic driving force for exchange. A multidentate ligand like EDTA will readily displace monodentate ligands, and even a chelating sulfate, due to a large positive entropy change, making the resulting complex exceptionally stable. libretexts.orglibretexts.org

Catalytic Applications in Advanced Organic Transformations

Utilization in Palladium-Catalyzed Cross-Coupling Reactions

Detailed research findings on the use of triphenylphosphineimine sulfate (B86663) in the following palladium-catalyzed cross-coupling reactions are not available in the public domain.

Suzuki-Miyaura Coupling Investigations

Stille Coupling Reaction Pathways

There is no available literature describing the specific reaction pathways of Stille coupling utilizing triphenylphosphineimine sulfate.

Sonogashira Coupling Mechanistic Studies

Mechanistic studies focused on the role of triphenylphosphineimine sulfate in Sonogashira coupling have not been reported in the scientific literature.

Negishi Coupling Research

Specific research on the application of triphenylphosphineimine sulfate in Negishi coupling is not documented in available academic sources.

Heck Reaction Studies

Studies concerning the use of triphenylphosphineimine sulfate in the Heck reaction are not present in the reviewed scientific literature.

Hiyama Coupling Applications

There are no published applications of triphenylphosphineimine sulfate in Hiyama coupling reactions.

Research on Triphenylphosphineimine Sulfate in Catalytic Applications Remains Elusive

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds, a critical step in the preparation of numerous pharmaceuticals and materials. The reaction's success is heavily reliant on the design of the phosphine-based ligands that coordinate to the palladium catalyst, influencing its stability and reactivity.

Typically, research in this area involves extensive studies to understand how the electronic and steric properties of a ligand impact the catalytic cycle. This includes detailed investigations into the rates of oxidative addition, reductive elimination, and the stability of reaction intermediates. For a novel ligand like triphenylphosphineimine sulfate, one would expect to find studies exploring how the iminophosphorane moiety (Ph₃P=N-) and the associated sulfate anion (SO₄²⁻) affect these fundamental steps.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

X-ray Diffraction Studies for Atomic and Molecular Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of atoms in a crystal, one can deduce precise information about bond lengths, bond angles, and crystal packing.

While a dedicated single crystal structure for triphenylphosphineimine sulfate (B86663) is not publicly documented, extensive analysis of closely related phosphine (B1218219) imine salts and various sulfate-containing compounds provides a robust framework for predicting its structural characteristics.

Single crystal X-ray diffraction studies on phosphinazines, which contain the P=N-N=C framework, reveal critical details about the phosphorus-nitrogen bond. For instance, the molecule p-nitrobenzaldehyde triphenylphosphoranylidenehydrazone crystallizes in the monoclinic P2₁/n space group, showing a distinct trans orientation of the P=N and C=N moieties. This structural analysis highlights the geometry around the tetracoordinate phosphorus atom and the planarity of the imine system.

Similarly, analysis of various metal complexes containing triphenylphosphine (B44618) and imine ligands provides insight into the behavior of these functional groups within a crystal lattice. The coordination of such ligands to a metal center can influence bond lengths and angles, but the intrinsic structure of the triphenylphosphine moiety remains a reliable reference.

Crystallographic data for inorganic and organic sulfates are abundant. For example, sanderite (MgSO₄·2H₂O) is orthorhombic with space group P2₁2₁2₁, while mixed salts like potassium zinc manganese sulfate crystallize in the monoclinic P2₁/c space group. ijrpc.com In these structures, the sulfate ion typically maintains a tetrahedral geometry with S-O bond lengths in the range of 1.47 to 1.49 Å, although minor distortions can occur due to crystal packing and hydrogen bonding interactions with cations or water molecules.

Based on this collective data, it is anticipated that triphenylphosphineimine sulfate would crystallize in a common space group, such as monoclinic P2₁/c or triclinic P-1, with the crystal structure comprising protonated triphenylphosphineimine cations, [Ph₃PNH]⁺, and sulfate anions, SO₄²⁻, arranged in a lattice stabilized by electrostatic interactions and hydrogen bonding between the N-H group of the cation and the oxygen atoms of the sulfate anion.

Table 1: Representative Crystallographic Data for Related Compounds

| Compound/Class | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| Phosphinazine Derivative | Monoclinic | P2₁/n | Contains P=N-N=C framework; trans geometry. |

| Sanderite (MgSO₄·2H₂O) | Orthorhombic | P2₁2₁2₁ | Tetrahedral SO₄²⁻ anion; extensive hydrogen bonding. arizona.edu |

| Mixed Tutton's Salt | Monoclinic | P2₁/c | Contains isolated SO₄²⁻ tetrahedra in a lattice with hydrated metal cations. ijrpc.com |

| Cu(I) Phosphine Complex | Monoclinic | P2₁/c | Demonstrates typical bond lengths and angles for coordinated triphenylphosphine. |

Powder X-ray diffraction (PXRD) is a crucial technique for the analysis of polycrystalline (powder) samples. libretexts.org It is particularly valuable when growing single crystals of sufficient size and quality for single-crystal XRD is not feasible. The primary applications of PXRD in the context of triphenylphosphineimine sulfate research are phase identification and purity assessment. imrtest.comcarleton.edu

Upon synthesis, a PXRD pattern of the resulting powder is recorded. This experimental diffractogram serves as a unique "fingerprint" for the crystalline solid. contractlaboratory.com To confirm the formation of the desired product, this pattern can be compared to a theoretical pattern simulated from single-crystal XRD data of the compound or a closely related analogue. ncl.ac.uk

Furthermore, PXRD is a powerful tool for assessing the purity of the bulk sample. The presence of unreacted starting materials (e.g., triphenylphosphine) or crystalline side products would manifest as additional peaks in the diffraction pattern. imrtest.com By comparing the experimental pattern to reference patterns from databases, such as the International Centre for Diffraction Data (ICDD), any crystalline impurities can be identified. This ensures that the material being studied for its properties is indeed the pure, intended compound. carleton.educontractlaboratory.com In cases where the material is amorphous or poorly crystalline, PXRD patterns will show broad humps rather than sharp peaks, as seen in studies of some amorphous sulfate and silicate materials. nasa.gov

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound, as specific bonds and molecular fragments absorb light at characteristic frequencies. iitd.ac.in

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. iitd.ac.in For triphenylphosphineimine sulfate, IR spectroscopy is instrumental in confirming the presence of its key functional components: the sulfate anion and the phosphine imine cation.

The free sulfate ion (SO₄²⁻), with tetrahedral (T_d) symmetry, has four fundamental vibrational modes. Of these, the asymmetric stretching mode (ν₃) is IR-active and appears as a very strong and often broad absorption band around 1100 cm⁻¹. nih.govcdnsciencepub.com The asymmetric bending mode (ν₄) is also IR-active and is found near 612 cm⁻¹. researchgate.net The presence of a strong band in the 1100 cm⁻¹ region is a clear indicator of the sulfate counter-ion.

The triphenylphosphineimine cation contains several characteristic groups. The P-phenyl linkages give rise to multiple sharp bands, with a notable absorption for the P-C stretch. The phenyl C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1600-1430 cm⁻¹ region. libretexts.org The most diagnostic feature for the cation is the P=N stretching vibration. The P=N double bond is a strong dipole, leading to a strong IR absorption. By analogy with other double bonds like C=N (1680-1640 cm⁻¹) and P=O (around 1190 cm⁻¹), the P=N stretch is expected to appear in the 1150-1400 cm⁻¹ region. msu.edu This absorption would confirm the formation of the phosphine imine moiety.

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. While IR absorption requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. For other molecules, some vibrations may be active in both, but their relative intensities can differ significantly.

For triphenylphosphineimine sulfate, Raman spectroscopy is particularly powerful for identifying the sulfate anion. The symmetric stretching mode (ν₁) of the tetrahedral sulfate ion is inactive in the IR spectrum but produces a very strong, sharp peak in the Raman spectrum at approximately 980 cm⁻¹. nih.govresearchgate.net This peak is a definitive signature for sulfate.

The P=N stretch is also expected to be Raman active, and its observation would corroborate the IR data. The symmetric vibrations of the phenyl rings, which may be weak in the IR spectrum, can often be observed more clearly in the Raman spectrum. By using both IR and Raman spectroscopy, a more complete vibrational profile of triphenylphosphineimine sulfate can be constructed, confirming the presence of all key functional groups and providing insights into molecular symmetry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms such as ¹H, ¹³C, and ³¹P.

For triphenylphosphineimine sulfate, ³¹P NMR is particularly diagnostic. Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making it easy to observe. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its oxidation state and coordination environment. Trivalent phosphorus compounds like triphenylphosphine (PPh₃) typically resonate at a chemical shift of approximately -5 ppm. In contrast, pentavalent phosphorus compounds, such as triphenylphosphine oxide (OPPh₃), resonate significantly downfield. For OPPh₃, the chemical shift is around +25 to +30 ppm. tamu.eduoxinst.com The phosphorus atom in the triphenylphosphineimine cation is also in a +5 oxidation state and is expected to have a chemical shift in a similar downfield region, distinct from the starting phosphine. This clear differentiation allows for straightforward monitoring of the conversion of triphenylphosphine to the phosphine imine.

¹H NMR and ¹³C NMR spectra would be used to confirm the structure of the phenyl groups. The ¹H NMR spectrum would show complex multiplets in the aromatic region (typically 7.4-7.8 ppm) corresponding to the 15 protons of the three phenyl rings. The ¹³C NMR spectrum would display four signals for the phenyl carbons due to symmetry, with the carbon directly attached to phosphorus (C-ipso) showing coupling to the ³¹P nucleus.

Table 2: Representative ³¹P NMR Chemical Shifts for Related Phosphorus Compounds

| Compound | Phosphorus Oxidation State | Typical ³¹P Chemical Shift (δ, ppm) |

|---|---|---|

| Triphenylphosphine (PPh₃) | +3 | ~ -5 |

| Triphenylphosphine Oxide (OPPh₃) | +5 | ~ +25 to +30 |

| Triphenylphosphine Sulfide (SPPh₃) | +5 | ~ +42 |

| Silver-Triphenylphosphine Complexes | +3 (phosphine) | +3 to +9 |

| Triphenylphosphineimine (cation) | +5 | Expected in the +10 to +40 range |

Phosphorus-31 NMR Spectroscopy in Organophosphorus Research

Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally powerful and direct method for studying organophosphorus compounds. The ³¹P nucleus offers several advantages for NMR analysis: it has a nuclear spin of ½, which results in sharp and easily interpretable signals, and it is 100% naturally abundant, providing high sensitivity without the need for isotopic enrichment. princeton.edu These properties make ³¹P NMR a routine technique for assessing purity, identifying structures, and probing the electronic environment of the phosphorus center. princeton.edupnas.org

The primary parameter obtained from a ³¹P NMR spectrum is the chemical shift (δ), which is highly sensitive to the coordination number, oxidation state, and nature of the substituents attached to the phosphorus atom. pnas.org The chemical shift range for phosphorus compounds is extensive, spanning over 700 ppm, which allows for clear differentiation between various classes of organophosphorus structures. esrf.frlibretexts.org Signals are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. princeton.edulibretexts.org

Spin-spin coupling provides further structural detail. Coupling between the ³¹P nucleus and other nearby nuclei, such as ¹H, ¹³C, or ¹⁹F, is observed in the spectra and provides through-bond connectivity information. esrf.fr For example, ¹J(P-C) and ²J(P-C) coupling constants are invaluable for assigning carbon signals in the attached organic moieties. In proton-coupled ³¹P spectra, P-H couplings can help identify protons on adjacent atoms. esrf.frnih.gov

| Class of Compound | Typical ³¹P Chemical Shift Range (ppm) |

| Tertiary Phosphines (R₃P) | -65 to +65 |

| Phosphine Oxides (R₃P=O) | +20 to +110 |

| Phosphonium (B103445) Salts ([R₄P]⁺) | -5 to +40 |

| Phosphates ([PO₄]³⁻ and esters) | -20 to +10 |

| Phosphazenes (e.g., [N=PCl₂]₃) | -5 to +20 |

| Pentacoordinated Phosphorus (e.g., PF₅) | -160 to -75 |

Table 1: Representative ³¹P NMR chemical shift ranges for various classes of organophosphorus compounds. Data compiled from multiple sources. esrf.frarizona.edunih.gov

Proton and Carbon-13 NMR Spectroscopy for Organic Moiety Confirmation

While ³¹P NMR provides a direct view of the phosphorus center, Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the structure of the organic substituents, such as the triphenyl moieties in triphenylphosphine derivatives. pnas.org

In a compound containing triphenylphosphine groups, the ¹H NMR spectrum typically shows complex multiplets in the aromatic region, usually between 7.0 and 8.0 ppm. arizona.edunih.gov The signals for the ortho, meta, and para protons of the phenyl rings often overlap, but their integration can confirm the number of phenyl groups present. More importantly, coupling to the phosphorus nucleus (J-coupling) can further resolve these signals. The magnitude of the coupling constant decreases with the number of bonds separating the proton and phosphorus atoms (typically ²J(P-H) > ³J(P-H) > ⁴J(P-H)). researchgate.net This heteronuclear coupling is a definitive tool for assigning protons relative to the P-C bond.

¹³C NMR spectroscopy provides more detailed information about the carbon framework. The phenyl carbons of a triphenylphosphine moiety typically appear in the 120-140 ppm range. arizona.edu Similar to ¹H NMR, the key feature is the coupling between the ¹³C and ³¹P nuclei. The carbon directly bonded to phosphorus (the ipso-carbon, C1) exhibits the largest coupling constant, ¹J(P-C), which can range from tens to over 100 Hz. mdpi.com The ortho (C2), meta (C3), and para (C4) carbons show progressively smaller coupling constants (²J(P-C), ³J(P-C), and ⁴J(P-C), respectively). pnas.org This distinct pattern of P-C coupling is an unambiguous fingerprint that confirms the presence and connectivity of the triphenylphosphine group. The magnitude of these coupling constants is also sensitive to the geometry and electronic nature of the phosphorus center, providing further structural insights. mdpi.com

| Nucleus | Typical Chemical Shift (ppm) | Typical Coupling Constant (J) to ³¹P (Hz) |

| ¹³C NMR | ||

| C-1 (ipso) | 135 - 140 | ¹J(P-C) = 10 - 100+ |

| C-2 (ortho) | 133 - 135 | ²J(P-C) = 15 - 25 |

| C-3 (meta) | 128 - 130 | ³J(P-C) = 5 - 10 |

| C-4 (para) | 129 - 132 | ⁴J(P-C) = 0 - 5 |

| ¹H NMR | ||

| H-2 (ortho) | 7.5 - 7.8 | ³J(P-H) = 5 - 15 |

| H-3 (meta) | 7.3 - 7.5 | ⁴J(P-H) = 1 - 5 |

| H-4 (para) | 7.3 - 7.5 | ⁵J(P-H) ≈ 0 |

Table 2: Typical ¹H and ¹³C NMR spectral data for the phenyl groups in triphenylphosphine derivatives. Chemical shifts and coupling constants can vary based on the solvent and the specific nature of the phosphorus center. Data compiled from multiple sources. arizona.edursc.org

Advanced Spectroscopic Methods for Electronic Structure and Bonding

Beyond NMR, advanced techniques like X-ray Absorption and Photoelectron Spectroscopy provide deeper insights into the electronic structure and bonding environment of the constituent atoms.

X-ray Absorption Spectroscopy (XAS) for Sulfur and Metal Center Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a molecule. xrayabsorption.org The technique is particularly valuable for analyzing the chemical state of sulfur, making it highly relevant for characterizing sulfate moieties. The analysis focuses on the X-ray Absorption Near-Edge Structure (XANES) region of the spectrum. libretexts.org

For sulfur analysis, the S K-edge XANES spectrum is measured, which corresponds to the excitation of a sulfur 1s core electron to unoccupied molecular orbitals. esrf.frarizona.edu The energy of this absorption edge is highly sensitive to the oxidation state of the sulfur atom. arizona.edu A distinct and significant shift to higher energy is observed as the oxidation state of sulfur increases. There is a well-established energy shift of approximately 11-12 eV between reduced sulfur forms like sulfides (S²⁻) and the highly oxidized sulfur in sulfates (S⁶⁺). esrf.frresearchgate.net This large chemical shift allows for the unambiguous determination of the sulfur oxidation state.

Furthermore, the shape of the XANES spectrum, including pre-edge features and the profile of the main absorption peak (the "white line"), serves as a fingerprint for the coordination environment and geometry of the sulfur atom. pnas.orgarizona.edu For example, the spectrum of a sulfate ion, with its tetrahedral coordination to four oxygen atoms, is distinctly different from that of a sulfide or a sulfoxide. By comparing the spectrum of an unknown sample to those of well-characterized reference compounds, the speciation of sulfur can be accurately determined. nih.gov

While not directly applicable to a simple sulfate salt, XAS is also a primary tool for characterizing the coordination environment of metal centers in complexes. mdpi.com The energy and shape of the metal's K-edge or L-edge can reveal its oxidation state, coordination number, and the identity of the surrounding ligands. xrayabsorption.org

| Sulfur Species | Formal Oxidation State | Typical S K-edge Energy (eV) |

| Sulfide (R-S-R') | -2 | ~2470 - 2471 |

| Thiol (R-SH) / Disulfide (R-S-S-R) | -2 / -1 | ~2472 - 2473 |

| Sulfoxide (R₂S=O) | +2 | ~2476 |

| Sulfite (SO₃²⁻) | +4 | ~2478 - 2480 |

| Sulfone (R₂SO₂) | +6 | ~2481 |

| Sulfate (SO₄²⁻) | +6 | ~2482 |

Table 3: Characteristic Sulfur K-edge XANES absorption edge energies for various sulfur oxidation states and functional groups. The precise energy can vary slightly based on the molecular structure. Data compiled from multiple sources. arizona.eduresearchgate.net

Photoelectron Spectroscopy (PES) for Electronic State Characterization

Photoelectron Spectroscopy (PES) is a powerful experimental technique that provides direct information about the electronic structure of molecules by measuring the binding energies of their electrons. In a PES experiment, a sample is irradiated with high-energy photons (UV for valence electrons or X-rays for core electrons), causing the ejection of electrons. By measuring the kinetic energy of these ejected photoelectrons, the binding energy of the electrons in their respective molecular orbitals can be determined.

The resulting PES spectrum is a plot of photoelectron count versus binding energy. Each peak in the spectrum corresponds to the ionization from a specific molecular orbital. The intensity of each peak is related to the number of electrons in that orbital. This technique provides a direct experimental map of the occupied molecular orbital energy levels.

For organophosphorus compounds like phosphazenes, which are characterized by their unique P-N bonding, PES is invaluable for understanding the nature of these bonds. researchgate.net Early models of phosphazene bonding invoked significant d-orbital participation from the phosphorus atom. However, more recent electronic structure analyses, supported by techniques like PES, have shown that the bonding is more accurately described by a combination of ionic interactions (P⁺-N⁻) and negative hyperconjugation, where the nitrogen lone pair electrons donate into antibonding P-X orbitals (where X is the substituent on phosphorus). researchgate.net

PES can differentiate between the energies of the lone pair orbitals on the nitrogen atoms, the σ-bonding orbitals of the P-N framework, and the orbitals associated with the organic substituents (e.g., the π-system of phenyl rings). By comparing experimental PES data with theoretical calculations of molecular orbital energies, a detailed and accurate picture of the electronic structure and bonding within the molecule can be constructed. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. youtube.com It is a cornerstone of computational chemistry for predicting molecular geometries, electronic properties, and reaction mechanisms.

Theoretical Characterization of Ligand Electronic Properties

DFT calculations are instrumental in characterizing the electronic properties of phosphine (B1218219) imine ligands like triphenylphosphineimine. These calculations provide insights into the nature of the phosphorus-nitrogen (P-N) bond, which is crucial for understanding the ligand's coordination chemistry and reactivity. The electronic properties of interest include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the partial atomic charges on the phosphorus, nitrogen, and phenyl ring atoms.

In the context of triphenylphosphineimine sulfate (B86663), the presence of the sulfate counter-ion (SO₄²⁻) would introduce significant electrostatic interactions. While not directly bonded, the sulfate ion can influence the electronic properties of the triphenylphosphineimine cation through hydrogen bonding with the imine proton (if present in the cationic form [Ph₃PNH]⁺) and through long-range Coulombic interactions. These interactions could further polarize the P-N bond and affect the ligand's donor-acceptor capabilities.

Table 1: Representative Calculated Electronic Properties of Phosphine Imine Ligands from DFT Studies

| Property | Typical Calculated Value/Observation | Significance |

| P-N Bond Length | Varies depending on substituents, but generally shorter than a single bond, indicating some double bond character. | Reflects the strength and nature of the P-N interaction, influencing ligand stability and reactivity. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A key indicator of chemical reactivity and electronic excitation properties. |

| Mulliken Atomic Charges | Partial charges on P, N, and surrounding atoms. | Helps to understand the electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Note: The specific values in this table are generalized from studies on various phosphine imines and are for illustrative purposes. Actual values for triphenylphosphineimine sulfate would require specific calculations.

Transition State Analysis and Reaction Energetics in Catalytic Cycles

DFT calculations are pivotal in elucidating the mechanisms of catalytic reactions involving phosphine imine ligands. By modeling the potential energy surface of a reaction, researchers can identify transition states—the highest energy points along the reaction coordinate—and calculate their energies. youtube.com This information is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate.

For a catalytic cycle involving a metal complex with a triphenylphosphineimine ligand, DFT can be used to:

Calculate the binding energy of the ligand to the metal center.

Model the structures of reaction intermediates and transition states.

Determine the energetics of elementary steps such as oxidative addition, reductive elimination, and migratory insertion.

Investigate the influence of the ligand's steric and electronic properties on the catalytic activity and selectivity.

The presence of the sulfate counter-ion in triphenylphosphineimine sulfate could influence the catalytic cycle in several ways. It might act as a weakly coordinating anion, potentially influencing the stability of cationic intermediates in the catalytic cycle. Furthermore, if the reaction is performed in a polar solvent, the solvation effects of the sulfate ion would also need to be considered in the theoretical model.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules in different environments.

For triphenylphosphineimine sulfate, MD simulations could be employed to investigate:

Ligand-Metal Complex Dynamics: The flexibility and conformational changes of the triphenylphosphineimine ligand when coordinated to a metal center. This includes the rotation of the phenyl groups and the dynamics of the P-N bond.

Solution Behavior: The interactions of the triphenylphosphineimine sulfate ion pair with solvent molecules. This can reveal information about the solvation shell structure and the degree of ion pairing in different solvents.

Self-Assembly: In some cases, amphiphilic molecules can self-assemble into larger structures. While less likely for simple salts like triphenylphosphineimine sulfate, MD simulations are a key tool for studying such phenomena. nih.gov

The choice of force field, which defines the potential energy of the system, is critical for the accuracy of MD simulations. mdpi.com For a system containing triphenylphosphineimine sulfate and a metal complex, a well-parameterized force field that accurately describes the ligand-metal interactions, the sulfate ion, and the solvent is essential.

Quantitative Structure-Activity Relationship (QSAR) Studies for Catalyst Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov In the context of catalysis, QSAR can be used to develop models that predict the performance of a catalyst based on the structural and electronic properties of its ligands. researchgate.net

A QSAR study for catalysts based on phosphine imine ligands like triphenylphosphineimine would typically involve the following steps:

Data Set Generation: Synthesizing a library of catalysts with systematically varied phosphine imine ligands and measuring their catalytic activity for a specific reaction.

Descriptor Calculation: Calculating a set of molecular descriptors for each ligand that quantify its steric and electronic properties. These can be derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges) or from the 3D structure of the ligand (e.g., cone angle, buried volume).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the calculated descriptors with the observed catalytic activity.

Model Validation: Testing the predictive power of the QSAR model on a set of catalysts that were not used in the model development.

Once a validated QSAR model is established, it can be used to virtually screen new, unsynthesized phosphine imine ligands to identify candidates with potentially improved catalytic performance. This approach can significantly accelerate the discovery and optimization of new catalysts. While no specific QSAR studies on triphenylphosphineimine sulfate have been reported, the methodology has been successfully applied to other classes of phosphine ligands, demonstrating its potential for rational catalyst design. nih.govresearchgate.net

Emerging Applications and Future Research Directions

Potential Contributions to Materials Science and Engineering

The unique reactivity of the triphenylphosphineimine moiety is being leveraged for the creation of novel functional materials and polymers. A significant area of development is the immobilization of the phosphine (B1218219) precursor onto solid supports, which directly impacts material design and process engineering.

One key approach involves grafting triphenylphosphine (B44618) onto a polymer backbone, such as non-cross-linked polystyrene. cmu.edu This creates a functional polymer that can be used as a reagent to generate the iminophosphorane in situ. The primary advantage of this method is the simplification of purification; the byproduct, triphenylphosphine oxide, remains attached to the insoluble polymer support and can be removed by simple filtration. cmu.edursc.org This technique is particularly valuable for synthesizing sensitive materials that cannot withstand traditional chromatographic purification. cmu.edu Research in this area has demonstrated the synthesis of a new triphenylphosphine reagent linked to linear polystyrene that shows superior reactivity compared to versions bound to cross-linked polystyrene. cmu.edu

Furthermore, iminophosphoranes are being used as sophisticated ligands for the synthesis of advanced organometallic complexes. For instance, thioether-functionalized iminophosphoranes have been used to create non-symmetric pincer ligands that coordinate with metals like palladium. researchgate.net These resulting complexes represent a new class of materials with potential applications in catalysis and molecular electronics. The development of such materials opens avenues for designing catalysts with precisely tuned electronic and steric properties.

Advancements in Sustainable and Green Chemistry Methodologies

The principles of green chemistry—reducing waste, improving energy efficiency, and using renewable resources—are central to modern chemical research. Triphenylphosphineimine chemistry aligns with these goals, particularly through the development of catalytic and polymer-supported reaction systems.

The use of polymer-supported triphenylphosphine is a significant step towards greener chemical processes. rsc.org Traditional syntheses using triphenylphosphine are often plagued by the need to remove the triphenylphosphine oxide byproduct, which typically requires energy-intensive and solvent-heavy chromatographic methods. cmu.edu By anchoring the reagent to a solid support, the byproduct is easily filtered off, and the support can often be recovered, regenerated, and reused, minimizing chemical waste. cmu.edu This approach has been successfully applied to the Staudinger/aza-Wittig reaction, yielding imines in high purity without the need for chromatography. cmu.edu

Exploration of Novel Reaction Platforms Beyond Cross-Coupling

While phosphines are famous for their role as ligands in cross-coupling reactions, the iminophosphorane functionality opens up a vast landscape of other powerful transformations. The aza-Wittig reaction stands out as a cornerstone of this chemistry, providing a robust method for forming carbon-nitrogen double bonds (imines). chem-station.comwikipedia.org This reaction is exceptionally versatile and is widely used in the synthesis of nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals and natural products. scispace.comresearchgate.net The reaction can be performed intramolecularly to construct complex ring systems, including six- and seven-membered heterocycles. wikipedia.orgscispace.com

Beyond the classic aza-Wittig reaction, research is focused on expanding the scope of phosphine-mediated reactions. Nucleophilic phosphine organocatalysis has emerged as a powerful field where phosphines catalyze a variety of annulation reactions. researchgate.netacs.org These reactions, such as [3+2] and [4+2] cycloadditions, allow for the rapid construction of complex carbocyclic and heterocyclic structures like cyclopentenes and pyrrolines from simple starting materials like allenes and imines. beilstein-journals.orgacs.org

The reactivity of iminophosphoranes extends to a range of other electrophiles. They can react with carbon dioxide to form isocyanates, with carbon disulfide to yield organic thiocyanates, and with isocyanates to produce carbodiimides, showcasing the broad utility of this reactive intermediate beyond simple imine formation. wikipedia.org

The table below details the yields of various imines synthesized using a polymer-supported triphenylphosphine in an aza-Wittig type reaction, demonstrating the efficiency and scope of this methodology. cmu.edu

| Entry | Azide (B81097) | Aldehyde | Product | Yield (%) |

| 1 | Benzyl Azide | Benzaldehyde | N-Benzylidenebenzylamine | 94 |

| 2 | Benzyl Azide | 4-Chlorobenzaldehyde | 4-Chloro-N-(phenylmethyl)benzenemethanimine | 91 |

| 3 | Benzyl Azide | 4-Methoxybenzaldehyde | 4-Methoxy-N-(phenylmethyl)benzenemethanimine | 93 |

| 4 | Benzyl Azide | Cyclohexanecarboxaldehyde | N-Cyclohexylmethylenebenzylamine | 88 |

| 5 | 1-Azidohexane | Benzaldehyde | N-Benzylidenehexylamine | 90 |

| 6 | 1-Azidohexane | 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)hexylamine | 89 |

| 7 | 1-Azidohexane | 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)hexylamine | 92 |

Data sourced from literature reports demonstrating the synthesis of imines via the Staudinger/aza-Wittig reaction using a soluble, polymer-supported triphenylphosphine reagent. The reactions show consistently high yields across a range of alkyl and aryl substrates. cmu.edu

Interdisciplinary Research Opportunities in Catalysis and Organometallic Chemistry

The study of triphenylphosphineimine and related phosphine catalysts creates significant opportunities for interdisciplinary research, blending organic synthesis with organometallic chemistry, materials science, and computational studies. The design and synthesis of new chiral phosphine catalysts is a particularly active area. beilstein-journals.orgresearchgate.net By creating phosphines with specific three-dimensional structures, researchers can induce asymmetry in chemical reactions, leading to the selective formation of one enantiomer of a chiral product—a critical requirement in the pharmaceutical industry.

The development of iminophosphorane-based ligands is fostering new research in organometallic chemistry. researchgate.net These ligands can be used to create novel metal complexes with unique catalytic activities. For example, palladium complexes bearing iminophosphorane ligands have been synthesized and are being explored for their catalytic potential in various chemical transformations. researchgate.net This research bridges the gap between homogeneous catalysis and ligand design, offering pathways to new catalysts that may outperform existing systems in terms of activity, selectivity, and stability.

Furthermore, the broad substrate scope of nucleophilic phosphine catalysis presents a fertile ground for discovering entirely new chemical reactions. acs.orgnih.gov Investigating the interactions of phosphine catalysts with diverse electrophiles and nucleophiles could lead to the development of novel synthetic strategies for preparing complex molecules. This exploration is often supported by computational chemistry, which can provide insights into reaction mechanisms and help guide the design of more efficient catalysts.

Q & A

Q. What are the critical factors influencing the synthesis yield of Triphenylphosphineimine sulfate, and how can they be methodologically optimized?

The synthesis yield depends on stoichiometric ratios of triphenylphosphine and sulfur-containing precursors, reaction temperature (typically 80–120°C), and solvent polarity. For instance, anhydrous conditions and aprotic solvents (e.g., toluene or dichloromethane) minimize side reactions like hydrolysis . Analytical validation via P NMR can confirm the formation of the imine-sulfate complex by detecting shifts in phosphorus chemical environments .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Triphenylphosphineimine sulfate purity?

- H/P NMR : Identifies structural integrity by resolving proton environments near phosphorus and sulfate groups.

- HPLC-MS : Detects trace impurities (e.g., unreacted triphenylphosphine or sulfation byproducts) with a C18 column and acetonitrile/water mobile phase .

- Elemental Analysis : Validates empirical formula (CHNP · 0.5 HSO) by matching experimental vs. theoretical C, H, N, S, and P percentages .

Q. How does the stability of Triphenylphosphineimine sulfate vary under different storage conditions?

Degradation studies show that moisture and light accelerate decomposition. Storage in amber glass under argon at –20°C preserves stability for >6 months. Stability assays using TGA/DSC can quantify decomposition kinetics under controlled humidity and temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when Triphenylphosphineimine sulfate co-crystallizes with byproducts?

Contradictions often arise from overlapping NMR peaks or MS adducts. Strategies include:

- Multi-dimensional NMR (e.g., HSQC, COSY) to disentangle signal overlap.

- Recrystallization Optimization : Use solvent pairs (e.g., ethanol/water) to selectively precipitate the target compound .

- X-ray Crystallography : Definitive structural confirmation, though limited by crystal growth challenges .

Q. What methodologies are recommended for isolating Triphenylphosphineimine sulfate from reaction mixtures with high sulfur-containing contaminants?

- Solid-Phase Extraction (SPE) : Cation-exchange resins preferentially bind sulfate ions, reducing sulfur byproducts.

- Ion-Pair Chromatography : Pairing agents like tetrabutylammonium bromide improve separation efficiency .

- In Situ FTIR Monitoring : Tracks sulfate group incorporation in real time to optimize reaction termination .

Q. What computational models predict the reactivity of Triphenylphosphineimine sulfate in catalytic systems?

Density Functional Theory (DFT) simulations model electron density around phosphorus and sulfate groups to predict nucleophilic/electrophilic behavior. For example, the sulfate group’s electron-withdrawing effect lowers the LUMO energy of triphenylphosphine, enhancing its role in Staudinger reactions . Experimental validation via kinetic isotope effects (KIEs) can corroborate computational findings .

Q. How do pH and ionic strength affect the degradation pathways of Triphenylphosphineimine sulfate in aqueous solutions?

Acidic conditions (pH < 3) protonate the sulfate group, accelerating hydrolysis to triphenylphosphine oxide. Buffered solutions (pH 5–7) stabilize the compound, as shown by HPLC-UV degradation profiling. Ionic strength adjustments (e.g., NaCl addition) reveal sulfate’s role in stabilizing the transition state during hydrolysis .

Q. What cross-disciplinary applications of Triphenylphosphineimine sulfate exist in materials science or biochemistry?

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Pt) in Suzuki-Miyaura couplings, with sulfate improving solubility in polar solvents .

- Enzyme Mimetics : Sulfate groups mimic phosphorylated intermediates in ATPase assays, validated via stopped-flow kinetics .

Methodological Guidelines

- Data Reporting : Follow PRISMA standards for systematic reviews of synthesis protocols or toxicity data .

- Experimental Replicability : Document solvent grades, reaction times, and purification steps per Cochrane Handbook guidelines to ensure reproducibility .

- Conflict Resolution : Use hierarchical clustering of spectral data to identify outlier datasets .

For structural or synthetic ambiguities, cross-reference findings with the Cochrane Handbook’s risk-of-bias assessment tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.